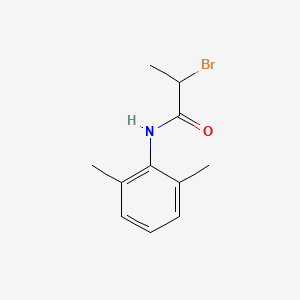

4-(2-Bromobenzyl)morpholine

Vue d'ensemble

Description

The compound "4-(2-Bromobenzyl)morpholine" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and properties are discussed. These compounds are generally synthesized for their potential applications in various fields, including organic nonlinear optical (NLO) materials, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the synthesis of morpholin-4-ium p-aminobenzoate involves the reaction of morpholine with 4-aminobenzoic acid in an equi-molar ratio, using methanol as a solvent . Another study describes the synthesis of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole, which is achieved through a multi-step process starting with the corresponding imidazo[2,1-b][1,3,4]thiadiazole . Additionally, the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, is achieved by the regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of morpholin-4-ium p-aminobenzoate is solved and refined using Direct Methods and full-matrix least-squares technique . The crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene is determined, showing that the morpholine ring adopts a chair conformation . Similarly, the structure of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine is established by elemental analysis, high-resolution mass-spectrometry, and X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives is explored in the context of their potential applications. For instance, the bromonium ylide intermediate is proposed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which is formed by the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene . The nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine selectively gives a 4-substituted product .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are characterized to assess their suitability for various applications. The thermal stability and decomposition details of morpholin-4-ium p-aminobenzoate are studied through TG/DTA thermograms, and its NLO characteristic is explored by powder second harmonic generation (SHG) studies . The crystal packing of the morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole exhibits intermolecular interactions leading to the formation of a supramolecular network .

Applications De Recherche Scientifique

-

4-(2-Bromobenzyl)morpholine is a chemical compound with the CAS Number: 91130-51-7 . It’s a liquid at ambient temperature and has a molecular weight of 256.14 .

-

This compound is used in scientific research, but specific applications or fields are not mentioned .

-

The synthesis of morpholines, including 4-(2-Bromobenzyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Safety And Hazards

The safety information for “4-(2-Bromobenzyl)morpholine” indicates that it may cause respiratory irritation and severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

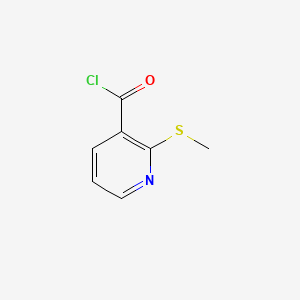

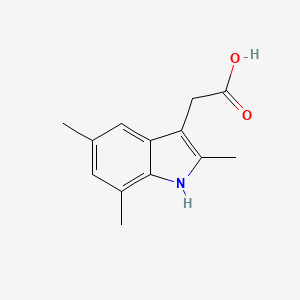

IUPAC Name |

4-[(2-bromophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCVOGXWQWZLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385841 | |

| Record name | 4-(2-Bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromobenzyl)morpholine | |

CAS RN |

91130-51-7 | |

| Record name | 4-(2-Bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)